REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH2:6][CH2:7][CH3:8])[C:3](Cl)=[O:4].[OH-].[NH4+:11]>>[CH3:1][C:2]([CH3:9])([CH2:6][CH2:7][CH3:8])[C:3]([NH2:11])=[O:4] |f:1.2|
|
Name
|
|
Quantity
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49.7 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(CCC)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1 °C
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Type
|
CUSTOM
|
Details
|
After stirring at room temperature for an additional 1/2 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
the white solid product was recovered by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
to air dry
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)N)(CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.4 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |